Glucosyl-glucosyl-glucosyl-asparagine
Description
Structure
2D Structure
Properties
CAS No. |
77437-53-7 |
|---|---|
Molecular Formula |
C22H38N2O18 |
Molecular Weight |
618.5 g/mol |
IUPAC Name |
2-amino-4-oxo-4-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C22H38N2O18/c23-5(20(36)37)1-9(26)24-19-16(33)13(30)11(28)7(40-19)3-38-22-18(35)15(32)12(29)8(42-22)4-39-21-17(34)14(31)10(27)6(2-25)41-21/h5-8,10-19,21-22,25,27-35H,1-4,23H2,(H,24,26)(H,36,37) |
InChI Key |
XAEJMJVSTDBWLA-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)NC(=O)CC(C(=O)O)N)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)NC(=O)CC(C(=O)O)N)O)O)O)O)O)O)O)O)O)O |
Synonyms |
alpha-Glc-(1-6)-beta-Glc-(1-6)-alpha-Glc-(1-Asn) glucosyl-glucosyl-glucosyl-asparagine glycotriosyl asperagine TriGlc-Asn triglucosyl-asparagineL-Asparagine, N2-(O-alpha-D-glucopyranosyl-(1->6)-O-beta-D-glucopyranosyl-(1->6)-alpha-D-glucopyranosyl)- |
Origin of Product |
United States |
Biosynthesis and Assembly Pathways of Asparagine Linked Oligosaccharides
Initial Stages of Lipid-Linked Oligosaccharide (LLO) Precursor Assembly
The assembly of the lipid-linked oligosaccharide (LLO) precursor is a bipartite process that initiates on the cytoplasmic face of the ER membrane. pnas.org
The synthesis of the LLO precursor begins with the transfer of N-acetylglucosamine-1-phosphate from UDP-GlcNAc to dolichol phosphate (B84403) (Dol-P), a reaction catalyzed by the enzyme GlcNAc-1-phosphotransferase (GPT), also known as ALG7. nih.govoup.com This is the committed step in the biosynthesis of asparagine-linked oligosaccharides. nih.govscilit.com A second N-acetylglucosamine (GlcNAc) residue is then added from UDP-GlcNAc by the ALG13/ALG14 complex, forming Dol-PP-GlcNAc2. nih.gov
Following the addition of the two GlcNAc residues, five mannose (Man) residues are sequentially added. These reactions are catalyzed by a series of mannosyltransferases encoded by the asparagine-linked glycosylation (ALG) genes. researchgate.netresearchgate.net The first mannose residue is added by ALG1, followed by the addition of two more mannoses by ALG2, and a final two by ALG11, resulting in the formation of Man5GlcNAc2-PP-dolichol. nih.govresearchgate.netnih.gov All five of these mannose residues are derived from GDP-mannose. nih.gov
Table 1: Enzymes Involved in the Cytoplasmic Assembly of the LLO Precursor
| Enzyme (Gene) | Substrate | Product | Function |
| GlcNAc-1-phosphotransferase (ALG7) | UDP-GlcNAc + Dol-P | GlcNAc-PP-Dol + UMP | Initiates LLO synthesis |
| ALG13/ALG14 complex | UDP-GlcNAc + GlcNAc-PP-Dol | GlcNAc2-PP-Dol + UDP | Adds the second GlcNAc residue |
| ALG1 | GDP-Man + GlcNAc2-PP-Dol | Man1GlcNAc2-PP-Dol + GDP | Adds the first mannose residue |
| ALG2 | 2 GDP-Man + Man1GlcNAc2-PP-Dol | Man3GlcNAc2-PP-Dol + 2 GDP | Adds the second and third mannose residues |
| ALG11 | 2 GDP-Man + Man3GlcNAc2-PP-Dol | Man5GlcNAc2-PP-Dol + 2 GDP | Adds the fourth and fifth mannose residues |
Once the Man5GlcNAc2-PP-dolichol intermediate is assembled on the cytoplasmic face of the ER, it must be translocated across the membrane into the ER lumen for the subsequent glycosylation steps to occur. nih.govpnas.org This process of "flipping" is energetically unfavorable due to the large, polar head group of the oligosaccharide and is therefore catalyzed by a specific membrane protein known as a flippase. ethz.chacs.org The Rft1 protein has been identified as a key component required for the translocation of Man5GlcNAc2-PP-Dol from the cytoplasmic to the luminal leaflet of the ER membrane. nih.govresearchgate.net The translocation of this lipid-linked intermediate is a critical step, as the completion of the full Glc3Man9GlcNAc2 precursor occurs within the ER lumen. nih.gov
Following its translocation into the ER lumen, the Man5GlcNAc2-PP-dolichol intermediate is further elongated by the addition of four more mannose residues and three terminal glucose residues. nih.govfrontiersin.org The sugar donors for these luminal reactions are dolichol-P-mannose and dolichol-P-glucose, which are also synthesized on the cytoplasmic side of the ER and flipped into the lumen. acs.org
The addition of the four mannose residues is catalyzed by the mannosyltransferases ALG3, ALG9, and ALG12, resulting in the formation of Man9GlcNAc2-PP-Dol. researchgate.net ALG3 adds the sixth mannose residue, while ALG9 and ALG12 are responsible for adding the remaining three. researchgate.net
The final step in the assembly of the LLO precursor is the sequential addition of three glucose residues to the Man9GlcNAc2-PP-Dol intermediate. This tri-glucosylation is carried out by three distinct glucosyltransferases: ALG6, ALG8, and ALG10. frontiersin.orgnih.gov
ALG6: This α-1,3-glucosyltransferase adds the first glucose residue. nih.gov
ALG8: This enzyme adds the second glucose residue.
ALG10: This α-1,2-glucosyltransferase catalyzes the addition of the third and final glucose residue, completing the synthesis of the Glc3Man9GlcNAc2-PP-dolichol precursor. researchgate.net
The presence of the complete tri-glucose unit is crucial for the efficient transfer of the oligosaccharide to the nascent polypeptide chain. nih.gov
Table 2: Enzymes Involved in the Luminal Assembly of the LLO Precursor
| Enzyme (Gene) | Substrate | Product | Function |
| ALG3 | Dol-P-Man + Man5GlcNAc2-PP-Dol | Man6GlcNAc2-PP-Dol + Dol-P | Adds the sixth mannose residue |
| ALG9 | Dol-P-Man + Man6GlcNAc2-PP-Dol | Man7GlcNAc2-PP-Dol + Dol-P | Adds the seventh mannose residue |
| ALG12 | Dol-P-Man + Man7GlcNAc2-PP-Dol | Man8GlcNAc2-PP-Dol + Dol-P | Adds the eighth mannose residue |
| ALG9 | Dol-P-Man + Man8GlcNAc2-PP-Dol | Man9GlcNAc2-PP-Dol + Dol-P | Adds the ninth mannose residue |
| ALG6 | Dol-P-Glc + Man9GlcNAc2-PP-Dol | Glc1Man9GlcNAc2-PP-Dol + Dol-P | Adds the first glucose residue |
| ALG8 | Dol-P-Glc + Glc1Man9GlcNAc2-PP-Dol | Glc2Man9GlcNAc2-PP-Dol + Dol-P | Adds the second glucose residue |
| ALG10 | Dol-P-Glc + Glc2Man9GlcNAc2-PP-Dol | Glc3Man9GlcNAc2-PP-Dol + Dol-P | Adds the third glucose residue |
Luminal Addition of Mannose and Glucose Residues to the LLO
En Bloc Transfer of Glc3Man9GlcNAc2 to Nascent Polypeptides
Once the Glc3Man9GlcNAc2-PP-dolichol precursor is fully assembled in the ER lumen, the entire oligosaccharide is transferred as a single unit, or "en bloc," to specific asparagine residues of a nascent polypeptide chain. frontiersin.orgnih.gov This transfer is a co-translational event, occurring as the polypeptide is being synthesized and translocated into the ER. wikipedia.org The target asparagine residue must be part of a specific consensus sequence, Asn-X-Ser/Thr, where X can be any amino acid except proline. wikipedia.orgontosight.ai
The en bloc transfer of the Glc3Man9GlcNAc2 oligosaccharide is catalyzed by a large, multi-subunit enzyme complex called the oligosaccharyltransferase (OST). wikipedia.orgmdpi.comnih.gov The OST complex is an integral membrane protein complex located in the endoplasmic reticulum membrane. wikipedia.orgmdpi.com In eukaryotes, the OST complex is composed of multiple non-identical protein subunits, with the catalytic activity residing in the STT3 subunit. mdpi.comnih.gov
The OST complex recognizes both the lipid-linked oligosaccharide donor and the acceptor sequon on the nascent polypeptide. nih.gov The active site of the OST is situated in the ER lumen. wikipedia.org The enzyme facilitates a nucleophilic attack by the side-chain amide nitrogen of the asparagine residue on the anomeric carbon of the first N-acetylglucosamine of the oligosaccharide. This results in the formation of an N-glycosidic bond and the release of dolichol pyrophosphate. mdpi.com The dolichol pyrophosphate is then recycled for further rounds of LLO synthesis. nih.gov The structure of the yeast OST complex reveals that the active site of the STT3 subunit is positioned to allow for unobstructed access to its substrates. plu.edunih.gov
Recognition of the Asn-X-Ser/Thr Consensus Sequon in Protein Acceptors
The transfer of the Glc₃Man₉GlcNAc₂ oligosaccharide from its dolichol carrier to a nascent polypeptide is catalyzed by the oligosaccharyltransferase (OST) complex. wikipedia.orgresearchgate.net This multi-subunit enzyme is an integral component of the translocon, the protein-conducting channel in the ER membrane. wikipedia.org The OST complex scans the elongating polypeptide chain for a specific consensus sequence, or sequon, for N-glycosylation. wikipedia.org
The canonical N-glycosylation sequon is Asn-X-Ser or Asn-X-Thr, where X can be any amino acid except proline. wikipedia.orgnih.gov The presence of proline at the X position is strictly excluded, as its rigid structure is incompatible with the conformation required for the active site of the OST. nih.gov While the Asn-X-Ser/Thr triad (B1167595) is the primary recognition motif, the efficiency of glycosylation can be influenced by the surrounding amino acid sequence and the local protein structure. nih.gov
The OST complex, particularly its catalytic subunit STT3, recognizes this sequon and facilitates the nucleophilic attack of the asparagine side-chain amide on the anomeric carbon of the innermost N-acetylglucosamine of the LLO, forming an N-glycosidic bond. nih.govnih.gov
| Component | Role in Recognition and Glycosylation |
| Oligosaccharyltransferase (OST) Complex | A multi-subunit enzyme that catalyzes the transfer of the oligosaccharide to the asparagine residue. wikipedia.orgontosight.ai |
| STT3 Subunit | The catalytic core of the OST complex responsible for the glycosyltransferase activity. wikipedia.orgnih.gov |
| Asn-X-Ser/Thr Sequon | The consensus amino acid sequence on the nascent polypeptide that is recognized by the OST. wikipedia.orgnih.gov |
| Dolichol Phosphate | The lipid carrier on which the precursor oligosaccharide is assembled. nih.govnih.gov |
| Glc₃Man₉GlcNAc₂ | The precursor oligosaccharide that is transferred to the asparagine residue. wikipedia.orgnih.gov |
Co-translational Nature of N-Glycosylation in the Endoplasmic Reticulum
N-linked glycosylation is predominantly a co-translational process, meaning it occurs concurrently with the synthesis of the polypeptide chain by the ribosome. ontosight.aioup.com As the nascent protein emerges from the ribosome and enters the ER lumen through the translocon, the OST complex, which is physically associated with the translocon, scans for accessible Asn-X-Ser/Thr sequons. wikipedia.orgnih.gov
This co-translational timing is critical for several reasons. Firstly, it ensures that glycosylation occurs before the protein begins to fold into its complex three-dimensional structure, which might otherwise render the sequons inaccessible to the bulky OST enzyme. nih.govoup.com Secondly, the attached glycan, with its terminal glucose residues, plays an immediate role in the quality control of protein folding. youtube.com
The STT3A isoform of the OST catalytic subunit is primarily responsible for this co-translational glycosylation. nih.gov While the majority of N-glycosylation is co-translational, a second isoform, STT3B, can mediate post-translational glycosylation of sites that may have been missed during translation. nih.govumassmed.edu
The transfer of the Glc₃Man₉GlcNAc₂ oligosaccharide to the asparagine residue marks the beginning of a series of processing events. The three terminal glucose residues are sequentially removed by glucosidases I and II in the ER. wikipedia.org This deglucosylation process is a key step in the calnexin (B1179193)/calreticulin (B1178941) cycle, a major ER quality control pathway that ensures proper protein folding. youtube.com
| Process | Timing | Key Enzymes/Components | Significance |
| Polypeptide Synthesis | Continuous | Ribosome | Provides the nascent protein chain. |
| Translocation | Co-translational | Translocon (Sec61 complex) | Guides the nascent protein into the ER lumen. nih.gov |
| N-Glycosylation | Primarily Co-translational | Oligosaccharyltransferase (OST) complex (STT3A isoform) | Attaches the Glc₃Man₉GlcNAc₂ oligosaccharide to Asn-X-Ser/Thr sequons. nih.govnih.gov |
| Glycan Trimming | Post-glycosylation | Glucosidases I and II | Removes terminal glucose residues, initiating protein quality control. wikipedia.org |
Metabolic Processing and Turnover of Glucosyl Glucosyl Glucosyl Asparagine Linked Glycans
Glucose Trimming in the Endoplasmic Reticulum
Immediately following the en bloc transfer of the Glc₃Man₉GlcNAc₂ oligosaccharide to a nascent polypeptide, a series of glucose trimming reactions commences in the endoplasmic reticulum. This initial processing is a critical step in the quality control of glycoprotein (B1211001) folding.
The first trimming event is catalyzed by glucosidase I, a membrane-bound enzyme in the ER. oup.com This enzyme specifically removes the terminal α1,2-linked glucose residue from the N-glycan precursor. oup.comnih.gov This action is a prerequisite for the subsequent steps in the processing pathway. The removal of this outermost glucose residue is a cotranslational event, occurring as the polypeptide chain is still being synthesized. oup.com
Following the action of glucosidase I, glucosidase II sequentially removes the two inner α1,3-linked glucose residues. oup.comnih.gov The removal of the second glucose residue results in a monoglucosylated glycan, which serves as a recognition signal for ER-resident chaperones like calnexin (B1179193) and calreticulin (B1178941). nih.govcell.comreactome.org These chaperones assist in the proper folding of the glycoprotein. nih.govcell.com Once the glycoprotein is correctly folded, glucosidase II removes the final glucose residue, signaling that the protein is ready to exit the ER and proceed to the Golgi apparatus for further processing. cell.comwikipedia.org If the protein is not properly folded, the glucose residues may not be removed, preventing its exit from the ER. wikipedia.org
Table 1: Key Enzymes in Endoplasmic Reticulum Glucose Trimming
| Enzyme | Substrate | Product | Function |
|---|---|---|---|
| Glucosidase I | Glc₃Man₉GlcNAc₂-Asn | Glc₂Man₉GlcNAc₂-Asn | Removes the terminal α1,2-linked glucose residue. oup.comnih.gov |
| Glucosidase II | Glc₂Man₉GlcNAc₂-Asn | Glc₁Man₉GlcNAc₂-Asn | Removes the second α1,3-linked glucose residue. oup.comnih.gov |
| Glucosidase II | Glc₁Man₉GlcNAc₂-Asn | Man₉GlcNAc₂-Asn | Removes the final α1,3-linked glucose residue. cell.comwikipedia.org |
Mannose Trimming and Glycan Remodeling
After the initial glucose trimming in the ER, the N-glycan undergoes further modifications involving the removal of mannose residues and the addition of other sugars. These processes begin in the ER and continue extensively in the Golgi apparatus, leading to a vast diversity of mature glycan structures.
Within the ER, ER α-mannosidase I removes a specific mannose residue from the Man₉GlcNAc₂ structure, generating a Man₈GlcNAc₂ isomer. nih.govmdpi.com This trimming step is part of the ER-associated degradation (ERAD) pathway, which targets misfolded glycoproteins for degradation. nih.govfrontiersin.org The removal of this mannose residue can prevent misfolded proteins from re-entering the calnexin/calreticulin cycle. nih.gov
Upon transport to the Golgi apparatus, glycoproteins undergo extensive and highly regulated processing, leading to the formation of complex and hybrid N-glycans. wikipedia.org This diversification is achieved through the sequential action of various glycosidases and glycosyltransferases located in different Golgi compartments.
In the cis-Golgi, α-1,2-mannosidases further trim the high-mannose structure to a Man₅GlcNAc₂ intermediate. nih.gov Subsequently, in the medial-Golgi, the addition of an N-acetylglucosamine (GlcNAc) residue by N-acetylglucosaminyltransferase I (GnT I) initiates the formation of hybrid and complex glycans. mdpi.com This is followed by the action of α-mannosidase II, which removes two more mannose residues. nih.gov
Further diversification occurs through the addition of various monosaccharides, including GlcNAc, galactose, sialic acid, and fucose, by a battery of specific glycosyltransferases. mdpi.com The precise sequence of these additions results in the vast heterogeneity of N-glycan structures found on mature glycoproteins. mdpi.com
Table 2: Overview of Mannose Trimming and Glycan Remodeling
| Location | Key Enzymes | Process | Outcome |
|---|---|---|---|
| Endoplasmic Reticulum | ER α-mannosidase I | Removal of a specific mannose residue from Man₉GlcNAc₂. nih.govmdpi.com | Generation of Man₈GlcNAc₂; role in ERAD pathway. nih.govfrontiersin.org |
| cis-Golgi | α-1,2-mannosidases | Trimming of high-mannose structures. nih.gov | Formation of Man₅GlcNAc₂ intermediate. mdpi.com |
| medial-Golgi | N-acetylglucosaminyltransferase I (GnT I), α-mannosidase II | Addition of GlcNAc and removal of mannose residues. nih.govmdpi.com | Initiation of hybrid and complex N-glycans. |
| trans-Golgi and trans-Golgi Network | Various glycosyltransferases | Addition of GlcNAc, galactose, sialic acid, fucose. mdpi.com | Generation of diverse, mature N-glycan structures. |
Degradation Pathways of Free N-Glycans and Glycopeptides
Not all N-glycans remain attached to proteins. Free N-glycans (FNGs) are generated in both the ER and the cytosol through different mechanisms. These free glycans, along with glycopeptides resulting from protein degradation, are ultimately catabolized.
In the ER, FNGs can be produced from the hydrolysis of lipid-linked oligosaccharides (LLOs), the donor substrates for N-glycosylation. nih.gov In the cytosol, misfolded glycoproteins that are exported from the ER for degradation are deglycosylated by peptide:N-glycanase (PNGase), releasing FNGs. nih.govglycoforum.gr.jp
These cytosolic FNGs are then processed by a series of enzymes, including endo-β-N-acetylglucosaminidase and α-mannosidases, in a non-lysosomal degradation pathway. glycoforum.gr.jp This processing eventually leads to the breakdown of the oligosaccharides into their constituent monosaccharides. nih.gov Glycopeptides generated from the turnover of mature glycoproteins are primarily degraded within lysosomes by a series of exoglycosidases and proteases. nih.gov
Cytoplasmic Endoglycosidases (e.g., Endo-β-N-acetylglucosaminidase)
Within the cytoplasm, a key enzyme involved in the processing of N-linked glycans is Endo-β-N-acetylglucosaminidase (ENGase). This enzyme plays a significant role in the catabolism of free oligosaccharides that are released from misfolded glycoproteins during endoplasmic reticulum-associated degradation (ERAD). nih.govpnas.orgresearchgate.net During ERAD, misfolded glycoproteins are retrotranslocated from the ER into the cytosol for degradation by the proteasome. nih.gov Before proteasomal degradation, the N-glycan portion is typically removed by peptide:N-glycanase (PNGase). However, ENGase provides an alternative pathway for deglycosylation. nih.govpnas.org
ENGase cleaves the chitobiose core of the N-glycan, specifically the β(1-4) linkage between the two N-acetylglucosamine (GlcNAc) residues proximal to the asparagine. This action releases the bulk of the oligosaccharide from the protein, leaving a single GlcNAc residue attached to the asparagine. nih.gov Research has shown that in cells deficient in PNGase (Ngly1), ENGase can act on misfolded glycoproteins, leading to the generation of N-GlcNAc proteins that are prone to aggregation. nih.govpnas.orgresearchgate.net This highlights a critical role for ENGase in the cytosolic processing of N-linked glycans, particularly in the context of ERAD.
The free oligosaccharides generated by PNGase or other mechanisms are further processed in the cytosol. Evidence suggests the existence of a non-lysosomal degradation pathway for these cytosolic free glycans, in which ENGase is also implicated. nih.gov This pathway involves the sequential action of cytosolic glycosidases to break down the oligosaccharide into its constituent monosaccharides.
| Enzyme | Location | Substrate | Action |
| Endo-β-N-acetylglucosaminidase (ENGase) | Cytoplasm | N-linked glycans on misfolded glycoproteins; free oligosaccharides | Cleaves the chitobiose core, releasing the oligosaccharide |
| Peptide:N-glycanase (PNGase) | Cytoplasm | N-linked glycans on misfolded glycoproteins | Cleaves the entire glycan from the asparagine residue |
Lysosomal Glycan Catabolism
The primary site for the complete degradation of glycoproteins and their associated N-linked glycans is the lysosome. nih.govnih.gov Lysosomes contain a wide array of acidic hydrolases, including a suite of glycosidases that work in a sequential and highly specific manner to dismantle oligosaccharide chains. nih.govnih.gov The degradation of N-linked glycans in the lysosome is a stepwise process that generally proceeds from the non-reducing end of the glycan. nih.gov
For a hypothetical glycan like glucosyl-glucosyl-glucosyl-asparagine, the catabolic pathway would involve the sequential removal of the terminal glucose residues by an α-glucosidase. Following the removal of all glucose residues, the underlying mannose core (if present in a larger glycan) would be degraded by specific α-mannosidases. nih.gov Finally, the remaining GlcNAc-asparagine linkage is cleaved.
The lysosomal degradation pathway for N-linked glycoproteins involves both endoglycosidases and exoglycosidases. nih.gov Exoglycosidases cleave terminal sugar residues, while endoglycosidases can cleave internal linkages, generating smaller oligosaccharide fragments for further degradation. nih.gov The entire protein backbone of the glycoprotein is also degraded by lysosomal proteases.
Several genetic disorders, known as lysosomal storage diseases, result from deficiencies in specific lysosomal glycosidases. nih.govnih.gov For instance, a deficiency in α-mannosidase leads to α-mannosidosis, characterized by the accumulation of mannose-containing oligosaccharides in the lysosomes. glycoforum.gr.jp Similarly, a lack of aspartylglucosaminidase, the enzyme responsible for cleaving the GlcNAc-asparagine linkage, results in aspartylglucosaminuria. glycoforum.gr.jp These diseases underscore the critical importance of the lysosomal pathway in the complete catabolism of N-linked glycans.
| Enzyme Family | Action | Example of Related Lysosomal Storage Disease |
| α-Glucosidases | Removes terminal glucose residues | Pompe disease (deficiency in acid α-glucosidase) |
| α-Mannosidases | Removes terminal mannose residues | α-Mannosidosis |
| β-Hexosaminidases | Removes terminal N-acetylglucosamine and N-acetylgalactosamine residues | Tay-Sachs and Sandhoff diseases |
| Aspartylglucosaminidase | Cleaves the asparagine-N-acetylglucosamine linkage | Aspartylglucosaminuria |
Enzymatic Activities and Molecular Mechanisms
Glycosyltransferases Involved in Glucosyl-Glucosyl-Glucosyl-Asparagine Synthesis
The assembly of the terminal glucose residues on the dolichol-linked oligosaccharide precursor is a critical step for its eventual transfer to nascent polypeptide chains. This process is carried out by a group of enzymes known as glycosyltransferases. Additionally, the reglucosylation of glycoproteins by UDP-Glucose:Glycoprotein (B1211001) Glucosyltransferase (UGGT) is a pivotal step in the quality control cycle, ensuring that only correctly folded proteins exit the ER.
UGGT is a soluble enzyme residing in the lumen of the ER that functions as the sole checkpoint in the quality control of glycoprotein folding. nih.gov It acts as a folding sensor, selectively recognizing and reglucosylating misfolded or incompletely folded glycoproteins. nih.govglycoforum.gr.jp This reglucosylation involves the transfer of a single glucose molecule from a UDP-glucose donor to the terminal mannose of an N-linked glycan on the misfolded protein. glycoforum.gr.jp The resulting monoglucosylated glycoprotein is then recognized by the lectin-like chaperones calnexin (B1179193) and calreticulin (B1178941), which retain the protein in the ER for another opportunity to fold correctly. wikipedia.org If the glycoprotein remains misfolded after this cycle, UGGT will reglucosylate it again, allowing it to re-enter the folding cycle. wikipedia.org Higher eukaryotes possess two isoforms of this enzyme, UGGT1 and UGGT2. wikipedia.org
Table 1: Key Features of UDP-Glucose:Glycoprotein Glucosyltransferase (UGGT)
| Feature | Description |
|---|---|
| Function | Acts as a folding sensor in the ER quality control system. Reglucosylates misfolded glycoproteins. |
| Substrate | Misfolded or incompletely folded glycoproteins with high-mannose N-glycans. |
| Donor Molecule | UDP-glucose. |
| Product | Monoglucosylated glycoprotein (Glc1Man9GlcNAc2-Asn). |
| Localization | Endoplasmic Reticulum lumen. |
| Associated Chaperones | Calnexin and Calreticulin. |
| Significance | Prevents the premature secretion of improperly folded glycoproteins. |
The precise mechanism by which UGGT recognizes a wide array of misfolded glycoproteins remains an area of active investigation. The prevailing hypothesis is that UGGT identifies exposed hydrophobic patches on the surface of proteins, which are characteristic features of non-native or misfolded conformations. glycoforum.gr.jpwikipedia.org Structural studies of UGGT from the thermophilic yeast Chaetomium thermophilum have revealed a multi-domain architecture, including four thioredoxin-like domains. diamond.ac.uk These domains are arranged in a flexible arc, suggesting significant conformational mobility. wikipedia.orgdiamond.ac.uk This inherent flexibility is thought to allow UGGT to act like a "one-size-fits-all adjustable spanner," accommodating and recognizing misfolded substrates of various shapes and sizes. nih.gov
In addition to recognizing the protein's conformation, UGGT also shows a strong affinity for the Man3GlcNAc2 core structure of the N-linked glycan itself. glycoforum.gr.jp The enzyme's ability to reglucosylate N-glycans at variable distances from the site of the misfold further underscores its structural adaptability. wikipedia.org Molecular dynamics simulations have helped to define the "Parodi limit," which is the maximum distance (estimated around 70–80 Å) between a misfolded region and an N-linked glycan that can be spanned by a monomeric UGGT molecule to perform its function. nih.gov
The catalytic activity of UGGT resides in its highly conserved C-terminal domain, which belongs to the GT24 family of glucosyltransferases. wikipedia.org This domain is responsible for binding the UDP-glucose donor and catalyzing the transfer of a glucose molecule to the acceptor N-glycan on a misfolded protein. wikipedia.orgnih.gov The reaction requires calcium ions for activity. wikipedia.org The process involves the formation of a covalent glucose-enzyme intermediate, which is characteristic of reactions that preserve the anomeric carbon's configuration. nih.gov The N-terminal portion of UGGT, which comprises about 80% of the molecule, is believed to be primarily responsible for recognizing the misfolded protein substrate, while the C-terminal domain executes the enzymatic transfer of glucose. wikipedia.orgnih.gov
The initial synthesis of the Glc3Man9GlcNAc2 oligosaccharide occurs on a dolichol phosphate (B84403) carrier molecule embedded in the ER membrane. The final three glucose residues are added in a sequential manner by three different alpha-glucosyltransferases, encoded by the ALG (Asparagine-Linked Glycosylation) genes. These enzymes use dolichol-phosphate-glucose as the sugar donor. cdghub.com
ALG6 (Alpha-1,3-glucosyltransferase): This enzyme is responsible for adding the first of the three glucose residues to the Man9GlcNAc2-PP-dolichol intermediate. cdghub.com Mutations in the ALG6 gene can lead to ALG6-CDG (Congenital Disorder of Glycosylation type Ic), a condition characterized by incomplete N-glycan precursors. medlineplus.gov
ALG8 (Alpha-1,3-glucosyltransferase): Following the action of ALG6, ALG8 adds the second glucose residue to the growing oligosaccharide chain.
ALG10 (Alpha-1,2-glucosyltransferase): ALG10 catalyzes the final step in the glucosylation of the lipid-linked oligosaccharide, adding the third and terminal glucose molecule. researchgate.netnih.gov The presence of all three glucose residues is crucial for the efficient transfer of the entire oligosaccharide from the dolichol carrier to the asparagine residue of a nascent polypeptide by the oligosaccharyltransferase (OST) complex. nih.gov
Table 2: ALG Glycosyltransferases in Terminal Glucosylation
| Enzyme | Gene | Function | Linkage Formed |
|---|---|---|---|
| ALG6 | ALG6 | Adds the first glucose residue. | α-1,3 |
| ALG8 | ALG8 | Adds the second glucose residue. | α-1,3 |
| ALG10 | ALG10 | Adds the third (terminal) glucose residue. | α-1,2 |
UDP-Glucose:Glycoprotein Glucosyltransferase (UGGT)
Glycosidases Influencing this compound Forms
Once the complete Glc3Man9GlcNAc2 oligosaccharide is transferred to an asparagine residue on a protein, the terminal glucose residues are sequentially removed by two ER-resident glycosidases. This deglucosylation process is a critical, regulated step that dictates the entry of the glycoprotein into the calnexin/calreticulin folding cycle.
Glucosidase I and Glucosidase II are alpha-glucosidases that work in concert to trim the glucose residues from the newly attached N-glycan.
Glucosidase I: This is a type II membrane glycoprotein that catalyzes the removal of the outermost, terminal α-1,2-linked glucose residue. nih.govoup.com This initial trimming step is rapid, occurring almost immediately after the glycan is attached to the polypeptide chain. nih.gov The structure of Glucosidase I includes a membrane-bound domain and a catalytic luminal domain. nih.gov
Glucosidase II: This enzyme is a soluble heterodimer located in the ER lumen, composed of a catalytic α subunit and a regulatory β subunit. nih.govoup.com Glucosidase II is responsible for sequentially cleaving the two inner α-1,3-linked glucose residues. oup.com The removal of the second glucose residue by Glucosidase II generates a monoglucosylated glycoprotein (Glc1Man9GlcNAc2-Asn), which is the specific ligand for the lectin chaperones calnexin and calreticulin. nih.gov The regulatory β subunit is crucial for the efficient hydrolysis of physiological substrates and contains a mannose 6-phosphate receptor homology (MRH) domain that likely interacts with mannose residues on the glycan, enhancing substrate binding. nih.govnih.gov This subunit also possesses an HDEL retrieval motif at its C-terminus, which is responsible for retaining the enzyme complex within the ER. oup.com The two-step hydrolysis by Glucosidase II is a key regulatory point in the glycoprotein quality control pathway. researchgate.net
Table 3: ER Glucosidases in N-Glycan Processing
| Enzyme | Structure | Function | Linkage Cleaved |
|---|---|---|---|
| Glucosidase I | Type II membrane glycoprotein | Removes the terminal glucose residue. | α-1,2 |
| Glucosidase II | Heterodimer (catalytic α and regulatory β subunits) | Sequentially removes the two inner glucose residues. | α-1,3 |
Mechanism of Glucose Hydrolysis
The hydrolysis of glycosidic bonds, such as those linking the glucose units in the glycan portion of this compound, is catalyzed by a class of enzymes known as glycoside hydrolases or glycosidases. numberanalytics.comresearchgate.net These enzymes are crucial for the processing of N-linked glycans after their transfer to a protein. The cleavage of the bond between glucose residues is a critical step in the glycoprotein quality control cycle within the endoplasmic reticulum. uzh.chuzh.ch
Glycosidases operate through two primary mechanisms, distinguished by the stereochemical outcome at the anomeric carbon of the sugar:
Inverting Mechanism: This is a single-step mechanism where a water molecule, acting as a nucleophile, directly attacks the anomeric carbon. acs.orgresearchgate.net The reaction is facilitated by two catalytic residues, typically aspartate or glutamate. cazypedia.org One residue acts as a general acid, protonating the glycosidic oxygen to make the leaving group better. researchgate.net Simultaneously, the other residue acts as a general base, deprotonating the attacking water molecule to increase its nucleophilicity. researchgate.net This direct displacement results in an inversion of the stereochemistry at the anomeric center. acs.org The two catalytic residues in inverting glycosidases are typically positioned further apart, around 6-11 Å, to accommodate both the substrate and a water molecule. cazypedia.org
Retaining Mechanism: This is a two-step, double-displacement mechanism that proceeds via a covalent glycosyl-enzyme intermediate. acs.orgcazypedia.org In the first step (glycosylation), one acidic residue acts as a nucleophile, attacking the anomeric carbon and forming a covalent bond with the sugar, while the other residue acts as a general acid, protonating the leaving group. cazypedia.org In the second step (deglycosylation), the general acid residue now acts as a general base, activating a water molecule to hydrolyze the glycosyl-enzyme intermediate. cazypedia.org This two-step process results in a net retention of the original stereochemistry at the anomeric carbon. cazypedia.org The catalytic residues in retaining enzymes are positioned closer together, typically around 5.5 Å apart. acs.org
The enzymes responsible for trimming the three terminal glucose residues from the newly transferred Glc3Man9GlcNAc2 oligosaccharide are glucosidase I and glucosidase II, both of which are retaining glycosidases. uzh.ch The precise and sequential removal of these glucose units is a key signal for the proper folding and subsequent trafficking of the glycoprotein.
Oligosaccharyltransferase (OST) Complex
The oligosaccharyltransferase (OST) complex is a multi-subunit enzyme embedded in the membrane of the endoplasmic reticulum (ER). mdpi.comwikipedia.org It catalyzes the pivotal step in N-linked glycosylation: the transfer of a pre-assembled oligosaccharide (specifically Glc3Man9GlcNAc2) from a lipid carrier, dolichol pyrophosphate (Dol-PP), to the side-chain amide nitrogen of specific asparagine (Asn) residues on a nascent polypeptide chain. wikipedia.orgmdpi.com This process is fundamental for the proper folding, stability, and function of a majority of proteins that enter the secretory pathway. mdpi.comnih.gov The active site of the OST complex is located in the ER lumen, positioned to intercept and modify proteins as they are being synthesized and translocated into the ER. wikipedia.org
Subunit Composition and Functional Specialization of OST
The eukaryotic OST complex is a hetero-oligomer, composed of multiple distinct subunits. mdpi.com In yeast, the complex consists of eight proteins, while the mammalian complex has a similar composition. wikipedia.org The central catalytic subunit is STT3. wikipedia.orggenenames.org
In mammals, two distinct OST complexes exist, each containing one of two STT3 paralogs, STT3A or STT3B, which confers functional specialization:
OST-A (STT3A Complex): This complex is associated with the protein translocation channel (translocon) and the ribosome. mdpi.comnih.gov This close proximity allows it to glycosylate nascent polypeptides co-translationally, as they emerge into the ER lumen. mdpi.com The OST-A complex includes specific subunits like KRTCAP2 and OSTC (also known as DC2) that mediate this interaction with the translocon. nih.govresearchgate.net
OST-B (STT3B Complex): This complex is not typically associated with the translocon and primarily mediates post-translational glycosylation. mdpi.com It acts on asparagine sites that were missed by the OST-A complex, often because they were not accessible during translation. mdpi.com The OST-B complex contains unique accessory subunits, such as TUSC3 or MAGT1, which have oxidoreductase activity and can facilitate the glycosylation of sites near cysteine residues. nih.gov
Both complexes share a set of core subunits, including Ribophorin I (RPN1), Ribophorin II (RPN2), DAD1 (Defender Against Cell Death 1), and OST48 (also known as DDOST). nih.govresearchgate.net These subunits are crucial for the stability and structural integrity of the complex and for substrate recognition. nih.govresearchgate.net For instance, RPN1 helps recruit the polypeptide substrate to the catalytic STT3 subunit. researchgate.net
| Subunit | Present in OST-A | Present in OST-B | Primary Function |
|---|---|---|---|
| STT3A | Yes | No | Catalytic subunit for co-translational glycosylation mdpi.com |
| STT3B | No | Yes | Catalytic subunit for post-translational glycosylation mdpi.com |
| RPN1, RPN2, DAD1, OST48, OST4, TMEM258 | Yes | Yes | Shared core subunits; structural integrity, substrate recognition nih.govresearchgate.net |
| KRTCAP2, OSTC (DC2) | Yes | No | Accessory subunits; link complex to the translocon nih.govresearchgate.net |
| TUSC3 or MAGT1 | No | Yes | Mutually exclusive accessory subunits with oxidoreductase activity nih.govresearchgate.net |
Mechanism of Glycan Transfer to Asparagine Residues
The transfer of the oligosaccharide from the dolichol pyrophosphate donor to the asparagine residue of the acceptor polypeptide is a single enzymatic step catalyzed by the STT3 subunit of the OST complex. uzh.chmdpi.com The reaction is highly specific for asparagine residues located within a consensus sequence known as a glycosylation sequon: Asn-X-Ser/Thr, where X can be any amino acid except proline. wikipedia.orgcreative-proteomics.com
The proposed chemical mechanism involves a nucleophilic attack. The key steps are:
Substrate Binding: The OST complex recognizes and binds both the lipid-linked oligosaccharide (LLO) donor (Glc3Man9GlcNAc2-PP-Dolichol) and the nascent polypeptide containing the Asn-X-Ser/Thr sequon. nih.gov Structural studies suggest that specific residues within the STT3 subunit are responsible for binding the pyrophosphate group and the first N-acetylglucosamine (GlcNAc) residue of the LLO, as well as the asparagine of the sequon. nih.gov
Nucleophilic Attack: The side-chain amide nitrogen of the acceptor asparagine residue acts as the nucleophile. mdpi.com It attacks the anomeric carbon (C1) of the innermost GlcNAc residue of the oligosaccharide chain. mdpi.com
Bond Formation and Cleavage: This attack leads to the formation of an N-glycosidic bond between the asparagine and the GlcNAc. mdpi.com Concurrently, the bond between the GlcNAc and the dolichol pyrophosphate is cleaved, releasing Dol-PP as the leaving group. mdpi.com
This en bloc transfer of the entire 14-sugar oligosaccharide ensures the rapid and efficient glycosylation of proteins entering the ER. mdpi.com
Kinetic and Mechanistic Studies of Glycosylation Enzymes
Kinetic studies of glycosylation enzymes, such as glycosyltransferases and glycosidases, provide critical insights into their catalytic mechanisms, substrate specificities, and regulation. nih.gov
For many glycosyltransferases, the reaction follows a Bi-Bi sequential kinetic mechanism. nih.gov In this model, the enzyme binds its two substrates (the donor, e.g., a nucleotide sugar, and the acceptor) in a specific order. nih.gov Typically, the donor substrate binds first, followed by the acceptor substrate. nih.gov After the glycosyl group is transferred, the products are released, with the glycosylated acceptor being released before the nucleotide byproduct. nih.gov This ordered binding and release sequence is consistent with structural models where the active site is a deep pocket that accommodates both substrates. nih.gov
The kinetics of N-glycan processing are not uniform and can be highly dependent on the local protein environment. rsc.org Studies on model glycoproteins have shown that identical glycan structures at different glycosylation sites on the same protein can be processed by enzymes at significantly different rates. rsc.org This site-specific processing is influenced by the accessibility of the N-glycan to the active site of the processing enzyme. rsc.org Molecular dynamics simulations suggest that the conformation of the glycan and its interaction with the protein surface can either expose it to or shield it from enzymatic modification, thus altering the kinetic properties of the reaction. rsc.org
Factors that can influence the kinetics of glycosylation enzymes include:
Substrate Concentration: The rate of reaction is dependent on the concentrations of both the donor and acceptor substrates.
Protein Structure: The tertiary structure of the glycoprotein can impact the accessibility of glycosylation sites and attached glycans, thereby affecting the kinetics of both glycan transfer and subsequent processing. nih.govrsc.org
Inhibitors: Small molecules that bind to the active site or allosteric sites can inhibit enzyme activity, providing tools for mechanistic studies.
| Parameter | Description | Significance |
|---|---|---|
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for its substrate; a lower Km suggests higher affinity. nih.gov |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Represents the catalytic efficiency of the enzyme under saturating substrate conditions. nih.gov |
| kcat/Km | Specificity constant. | Measures the overall efficiency of the enzyme, considering both substrate binding and catalysis. |
Molecular Roles and Cellular Mechanisms of Glucosyl Glucosyl Glucosyl Asparagine
Involvement in Endoplasmic Reticulum (ER) Glycoprotein (B1211001) Quality Control
The ER maintains a stringent quality control system to ensure that only correctly folded and assembled glycoproteins are transported to the Golgi apparatus. A key component of this system is the calnexin (B1179193)/calreticulin (B1178941) cycle, which relies on the transient glucosylation and deglucosylation of N-linked glycans attached to newly synthesized polypeptides.
The Calnexin/Calreticulin Cycle
Immediately following the transfer of the Glc3Man9GlcNAc2 oligosaccharide to an asparagine residue on a nascent polypeptide, two of the three terminal glucose residues are sequentially removed by glucosidase I and glucosidase II. nih.govmdpi.com This rapid trimming results in a monoglucosylated glycoprotein (Glc1Man9GlcNAc2-Asn), which is the crucial recognition signal for the lectin chaperones, calnexin (CNX) and calreticulin (CRT). mdpi.comnih.gov
Calnexin, a type I transmembrane protein, and its soluble homolog calreticulin, are ER-resident chaperones that specifically bind to the monoglucosylated N-glycans. nih.govoup.com This interaction serves multiple purposes. It prevents the aggregation of folding intermediates and retains the glycoprotein within the ER lumen, providing it with an opportunity to attain its correct three-dimensional structure. nih.govasm.org The binding of CNX/CRT to the monoglucosylated glycan is a critical step that initiates the glycoprotein's entry into the quality control cycle. mdpi.comoup.com
While bound to calnexin or calreticulin, the glycoprotein is brought into proximity with other folding factors, such as ERp57, a thiol oxidoreductase that facilitates the formation and isomerization of disulfide bonds. nih.govoup.com The subsequent removal of the final glucose residue by glucosidase II leads to the dissociation of the glycoprotein from CNX/CRT. nih.govnih.gov If the protein has achieved its native conformation, it is free to exit the ER. oup.com However, if it remains incompletely folded, it is recognized by a key enzyme of the quality control system, UDP-glucose:glycoprotein glucosyltransferase (UGGT). nih.govnih.gov
Interplay Between UGGT and Glucosidases in Quality Control
UGGT acts as a folding sensor. nih.govnih.gov It specifically recognizes and re-glucosylates misfolded or incompletely folded glycoproteins by adding a single glucose residue back to the N-linked glycan, thereby regenerating the monoglucosylated epitope. nih.govnih.gov This allows the glycoprotein to re-enter the calnexin/calreticulin cycle for another round of chaperone-assisted folding. mdpi.comoup.com This cycle of deglucosylation by glucosidase II and re-glucosylation by UGGT continues until the glycoprotein either folds correctly or is targeted for degradation. nih.govnih.gov The efficiency of UGGT's glucosylation activity is highest for glycoproteins with Man9GlcNAc2 structures and decreases as mannose residues are trimmed, providing a mechanism to eventually triage terminally misfolded proteins for degradation. nih.gov
| Enzyme | Substrate | Product | Function in ER Quality Control |
| Glucosidase I | Glc3Man9GlcNAc2-Asn | Glc2Man9GlcNAc2-Asn | Initial trimming of the N-glycan |
| Glucosidase II | Glc2Man9GlcNAc2-Asn | Glc1Man9GlcNAc2-Asn | Generates the monoglucosylated binding site for CNX/CRT |
| Glucosidase II | Glc1Man9GlcNAc2-Asn | Man9GlcNAc2-Asn | Releases the glycoprotein from CNX/CRT |
| UGGT | Misfolded Man9GlcNAc2-Asn | Misfolded Glc1Man9GlcNAc2-Asn | Re-glucosylates misfolded proteins for re-entry into the CNX/CRT cycle |
Mechanisms of Glycoprotein Export from ER
Once a glycoprotein has successfully folded into its native conformation and is released from the calnexin/calreticulin cycle (in its de-glucosylated state), it is competent for export from the ER. oup.comnih.gov This process is highly selective and is primarily mediated by Coat Protein Complex II (COPII)-coated transport vesicles. nih.govwikipedia.org These vesicles bud from specialized regions of the ER known as ER exit sites (ERES). nih.gov
The selection and packaging of correctly folded glycoproteins into nascent COPII vesicles can occur through several mechanisms. Some transmembrane glycoproteins possess cytoplasmic export signals that are directly recognized by components of the COPII coat, such as the Sec24 subunit. nih.govwikipedia.org Soluble glycoproteins, on the other hand, often rely on transmembrane cargo receptors that bridge their interaction with the COPII machinery. nih.govnih.gov These receptors bind to the folded glycoprotein in the ER lumen and present a cytosolic signal for incorporation into the budding vesicle. nih.gov An example of such a cargo receptor is the LMAN1-MCFD2 complex. nih.gov The formation of the COPII vesicle involves the sequential recruitment of COPII proteins, initiated by the GTPase Sar1, which deforms the ER membrane and concentrates the selected cargo. nih.govwikipedia.org Once formed, the vesicles pinch off from the ERES and move towards the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi apparatus for further processing and sorting. nih.govwikipedia.org
Functional Implications in Protein Conformation and Stability
The presence and processing of the N-linked glycan, originating from the Glucosyl-glucosyl-glucosyl-asparagine linkage, have profound effects on the biophysical properties of the glycoprotein.
Role in Cellular Signaling and Recognition Events (Molecular Basis)
The compound this compound is the initial form of a complex oligosaccharide, specifically Glc₃Man₉GlcNAc₂, that is attached to nascent polypeptide chains in the endoplasmic reticulum (ER). Its primary role in cellular signaling and recognition is not as a static signaling molecule itself, but as the crucial starting point for a dynamic quality control process that ensures proper protein folding. This process, known as the calnexin/calreticulin cycle, relies on the sequential modification of the terminal glucose residues of the this compound moiety, which are then recognized by specific enzymes and lectin chaperones.
The signaling function of this compound is therefore intrinsically linked to its transient nature and its step-wise processing, which dictates the fate of the glycoprotein to which it is attached. The molecular basis of these recognition events involves highly specific interactions between the glucose residues and the binding sites of ER-resident proteins.
Initial Glycan Processing: A Prerequisite for Recognition
Immediately following its attachment to an asparagine residue of a new protein, the triglucosyl portion of the glycan is processed by two key enzymes: glucosidase I and glucosidase II. nih.gov
Glucosidase I specifically recognizes and cleaves the terminal α1,2-linked glucose residue. mdpi.com The specificity of this enzyme is crucial as it initiates the entire quality control cycle. nih.gov
Glucosidase II then removes the subsequent two α1,3-linked glucose residues. mdpi.comnih.gov This enzyme acts sequentially, first removing the middle glucose to produce a monoglucosylated glycan, and then the final glucose to release the glycoprotein from the cycle if it is correctly folded. nih.gov
This precise, stepwise removal of glucose residues acts as a molecular timer, exposing a specific glycan structure that is then recognized by cellular chaperones.
Molecular Recognition by Calnexin and Calreticulin
The central recognition event in this pathway is the binding of the monoglucosylated glycan (Glc₁Man₉GlcNAc₂-Asn) to the lectin domains of two homologous ER chaperones: the membrane-bound calnexin (CNX) and the soluble calreticulin (CRT). nih.gov This interaction is a pivotal step in cellular quality control, retaining the glycoprotein in the ER for folding assistance and preventing the aggregation of misfolded proteins. nih.govnih.gov
The molecular basis for this specific recognition has been elucidated through structural studies. The lectin domain of calreticulin, for instance, has a long channel formed by a concave β-sheet where the terminal glucose and adjacent mannose residues of the glycan bind. nih.gov
Key features of this molecular recognition include:
Requirement for a Single Glucose: Both calnexin and calreticulin specifically bind to the monoglucosylated form of the glycan. nih.govnih.gov The presence of more than one glucose or the complete absence of glucose prevents this interaction.
Extensive Hydrogen Bonding: The binding is stabilized by a network of hydrogen bonds between the sugar moieties and amino acid residues within the chaperone's lectin site. nih.gov For example, the oxygen O2 of the terminal glucose forms direct hydrogen bonds with the carbonyl of Gly124 and the side chain of Lys111 in calreticulin. nih.gov
Hydrophobic Contacts: In addition to hydrogen bonds, hydrophobic interactions contribute to the stability of the binding. nih.gov
Role of Mannose Residues: While the terminal glucose is essential, adjacent mannose residues are also important for efficient binding, suggesting that the chaperones recognize a larger oligosaccharide epitope. nih.gov
If the glycoprotein fails to fold correctly, it is recognized by another enzyme, UDP-glucose:glycoprotein glucosyltransferase (UGGT). UGGT acts as a folding sensor and re-adds a single glucose residue to the glycan, allowing the misfolded protein to re-enter the calnexin/calreticulin cycle for another folding attempt. nih.govembopress.org This re-glucosylation is a critical signaling event that prevents the exit of improperly folded proteins from the ER.
The table below summarizes the key molecular interactions and recognition events involving the terminal glucose residues that originate from the this compound compound.
| Interacting Protein | Glycan Structure Recognized | Molecular Basis of Recognition | Cellular Outcome |
| Glucosidase I | Glc₃Man₉GlcNAc₂-Asn | Specific recognition of the terminal α1,2-linked glucose. mdpi.comnih.gov | Removal of the outermost glucose residue, initiating the processing cascade. nih.gov |
| Glucosidase II | Glc₂Man₉GlcNAc₂-Asn and Glc₁Man₉GlcNAc₂-Asn | Catalyzes the cleavage of α1,3-linked glucose residues. nih.govtandfonline.com | Sequential removal of the second and third glucose residues, generating the substrate for chaperone binding and eventual release from the cycle. nih.gov |
| Calnexin (CNX) / Calreticulin (CRT) | Glc₁Man₉GlcNAc₂-Asn | Specific binding to the single terminal glucose and adjacent mannose residues via hydrogen bonds and hydrophobic interactions within a lectin-binding pocket. nih.govnih.gov | Retention of the glycoprotein in the ER, promotion of proper folding, and prevention of aggregation. nih.gov |
| UDP-glucose:glycoprotein glucosyltransferase (UGGT) | Man₉GlcNAc₂-Asn (on misfolded proteins) | Recognizes exposed hydrophobic regions on misfolded proteins and the innermost N-acetylglucosamine of the glycan. nih.govembopress.org | Re-adds a glucose residue to the glycan, signaling for the glycoprotein to re-bind to calnexin/calreticulin for further folding attempts. nih.gov |
Advanced Methodologies for Research on Glucosyl Glucosyl Glucosyl Asparagine
Chemical and Chemoenzymatic Synthesis of Glucosyl-Asparagine and Related Glycopeptides
The synthesis of N-linked glycopeptides like glucosyl-glucosyl-glucosyl-asparagine is a complex undertaking due to the multifaceted nature of both the carbohydrate and peptide components. Researchers have developed a range of strategies, from purely chemical to combined chemoenzymatic approaches, to efficiently and stereoselectively construct these molecules.
Strategies for Creating N-Linked Glycosyl-Asparagine Conjugates
The formation of the N-glycosidic bond between the anomeric carbon of the glycan and the side-chain amide of asparagine is a critical step in the synthesis of N-linked glycopeptides. Several strategies have been devised to achieve this linkage with high efficiency and stereocontrol.
One prominent chemical approach involves the coupling of a glycosylamine with a suitably activated aspartic acid residue within a peptide. This can be achieved by converting the reducing end of the oligosaccharide to a glycosylamine, which then acts as a nucleophile to attack an activated aspartyl derivative. A convergent strategy for the chemical synthesis of asparagine-linked glycopeptides involves the direct coupling of glycosylamines to peptides containing an aspartic acid residue.
Another strategy employs the use of glycosyl azides, which can be coupled to the side chain of aspartate via the Staudinger reaction. This method offers a robust way to form the desired N-glycosidic linkage. Furthermore, a methodology utilizing aspartic acid fluoride (B91410) in combination with N-allyloxycarbonyl (Alloc) protected glycosylamines has been developed. This approach allows for the efficient formation of the N-glycosidic linkage to asparagine, often without the need for protecting the hydroxyl groups of the sugar component.
Chemoenzymatic strategies offer an alternative with high stereoselectivity. Oligosaccharyltransferase (OST) is the enzyme responsible for the formation of N-linked glycoproteins in vivo, transferring a pre-assembled oligosaccharide from a dolichol phosphate (B84403) donor to an asparagine residue in a nascent polypeptide chain. While harnessing OST for in vitro synthesis presents challenges due to its complexity, it represents a biomimetic approach to forming the N-glycosyl-asparagine linkage.
| Strategy | Description | Key Features |
| Glycosylamine Coupling | Direct coupling of a pre-formed glycosylamine with an activated aspartic acid residue in a peptide. | Convergent approach, relies on efficient activation of the aspartyl carboxyl group. |
| Staudinger Ligation | Reaction of a glycosyl azide (B81097) with a phosphine-derivatized aspartate residue. | Forms a stable amide bond, versatile for various glycan structures. |
| Aspartic Acid Fluoride Method | Coupling of an N-allyloxycarbonyl (Alloc) protected glycosylamine with aspartic acid fluoride. | Can be performed with unprotected sugar hydroxyls, high efficiency. |
| Oligosaccharyltransferase (OST) Catalysis | Enzymatic transfer of an oligosaccharide from a lipid donor to an asparagine residue. | Biomimetic, ensures correct stereochemistry, but enzyme complexity is a challenge. |
Synthetic Approaches for Oligosaccharide Assembly
The assembly of the oligosaccharide portion, in this case, a glucosyl-glucosyl-glucosyl trisaccharide, requires precise control over the formation of glycosidic linkages. Both chemical and enzymatic methods are employed for this purpose.
Chemical oligosaccharide synthesis is a versatile but challenging approach that relies on the use of protecting groups to selectively expose one hydroxyl group for glycosylation. This method allows for the creation of a wide variety of oligosaccharide structures. The process involves a series of protection, glycosylation, and deprotection steps. Key to this strategy is the choice of appropriate protecting groups and activating agents for the glycosyl donor. Both solution-phase and solid-phase synthesis techniques have been developed. Solid-phase synthesis, in particular, offers the potential for automation and simplified purification of intermediates.
Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to assemble oligosaccharides with high regio- and stereoselectivity, often without the need for complex protecting group manipulations. This approach mimics the natural biosynthetic pathways of glycans. However, the availability and substrate specificity of glycosyltransferases can be a limiting factor. Chemoenzymatic approaches often combine the flexibility of chemical synthesis for creating a core structure with the precision of enzymatic methods for subsequent chain elongation.
| Synthesis Approach | Description | Advantages | Disadvantages |
| Chemical Synthesis (Solution-Phase) | Stepwise assembly of the oligosaccharide in solution using protecting group chemistry. | High versatility, applicable to a wide range of structures. | Time-consuming, requires purification after each step. |
| Chemical Synthesis (Solid-Phase) | The growing oligosaccharide is attached to a solid support, facilitating purification. | Amenable to automation, simplified purification. | Can have lower yields, requires specialized equipment. |
| Enzymatic Synthesis | Use of glycosyltransferases to sequentially add monosaccharide units. | High regio- and stereoselectivity, mild reaction conditions. | Limited by enzyme availability and specificity. |
| Chemoenzymatic Synthesis | A combination of chemical synthesis for a core structure followed by enzymatic elongation. | Combines the flexibility of chemical synthesis with the precision of enzymatic methods. | Requires expertise in both chemical and enzymatic techniques. |
Enzymatic Synthesis and Derivatization Methods
Enzymatic methods play a crucial role not only in the synthesis of the core glycopeptide but also in its subsequent modification and derivatization. Glycosyltransferases are key enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule. For the synthesis of a glucosyl-glucosyl-glucosyl chain, specific glucosyltransferases would be required to form the desired glycosidic linkages.
Endo-β-N-acetylglucosaminidases (ENGases) are another class of enzymes that are valuable in the chemoenzymatic synthesis of N-linked glycopeptides. These enzymes can cleave the bond between the two N-acetylglucosamine residues in the core of an N-glycan. Under certain conditions, their hydrolytic activity can be reversed to catalyze the transfer of an entire oligosaccharide to a GlcNAc-asparagine acceptor, a process known as transglycosylation. This allows for the efficient assembly of complex glycopeptides from pre-assembled oligosaccharide donors.
Derivatization methods are often employed to modify glycopeptides for analytical purposes, such as enhancing their detection by mass spectrometry or fluorescence. Enzymatic methods can also be used for derivatization, for example, by adding specific sugar residues with unique properties. Chemical derivatization often targets the carboxyl groups of the peptide or specific functional groups on the glycan. For instance, amidation of carboxyl groups can improve the ionization efficiency of glycopeptides in mass spectrometry. The use of reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can introduce a tag that enhances the signal of small glycopeptides in mass spectrometric analysis.
Analytical Techniques for Structural Elucidation and Quantification
A thorough understanding of the structure and quantity of this compound requires the use of powerful analytical techniques. Mass spectrometry, in particular, has become an indispensable tool in glycoproteomics.
Mass Spectrometry (MS) Applications in Glycopeptide Analysis
Mass spectrometry offers high sensitivity and the ability to provide detailed structural information about glycopeptides. In a typical workflow, a glycoprotein (B1211001) is first digested into smaller glycopeptides using proteases. These glycopeptides are then analyzed by MS. The mass of the intact glycopeptide provides information about the composition of both the peptide and the attached glycan.
Tandem mass spectrometry (MS/MS) is crucial for detailed structural analysis. In an MS/MS experiment, a specific glycopeptide ion is selected and fragmented, and the masses of the resulting fragment ions are measured. Different fragmentation techniques can be employed to yield complementary structural information.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are commonly used fragmentation methods. These techniques typically lead to the cleavage of glycosidic bonds, resulting in the loss of monosaccharide units from the glycan chain. This produces a series of fragment ions (known as Y- and B-ions) that can be used to determine the sequence and branching pattern of the glycan. CID and HCD can also produce characteristic oxonium ions that are diagnostic for the presence of specific monosaccharides.
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are non-ergodic fragmentation methods that are particularly useful for sequencing the peptide backbone of a glycopeptide. These techniques cause cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions. Importantly, the labile glycan moiety often remains intact during ETD and ECD, which is highly advantageous for identifying the site of glycosylation.
Hybrid fragmentation approaches that combine different fragmentation methods are also increasingly being used to obtain the most comprehensive structural information for a given glycopeptide.
| Fragmentation Method | Primary Cleavage Site | Resulting Fragment Ions | Primary Information Obtained |
| CID/HCD | Glycosidic bonds | Y- and B-ions, oxonium ions | Glycan sequence and branching |
| ETD/ECD | Peptide backbone (N-Cα bond) | c- and z-type ions | Peptide sequence, glycosylation site |
Pinpointing the exact asparagine residue to which the glycan is attached is a critical aspect of glycopeptide analysis. Mass spectrometry provides several powerful strategies for the confident identification of N-glycosylation sites.
One of the most common methods involves the enzymatic release of N-linked glycans using Peptide-N-Glycosidase F (PNGase F). This enzyme cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) residue and the asparagine side chain. Crucially, this cleavage results in the deamidation of the asparagine to aspartic acid, which causes a characteristic mass shift of +0.984 Da. By identifying peptides with this specific mass modification at a consensus N-glycosylation sequon (N-X-S/T, where X is not proline), the original site of glycosylation can be confidently assigned. nih.gov
To further enhance the confidence of site assignment, the PNGase F digestion can be performed in the presence of H₂¹⁸O. This results in the incorporation of an ¹⁸O atom into the newly formed aspartic acid, leading to a larger and more easily detectable mass shift. This technique, known as isotope-coded glycosylation site-specific tagging (IGOT), provides a clear signature for formerly glycosylated asparagine residues. nih.gov
Another approach involves analyzing the intact glycopeptide using tandem mass spectrometry. As mentioned previously, fragmentation methods like ETD and ECD are particularly well-suited for this purpose. frontiersin.org By fragmenting the peptide backbone while leaving the glycan attached, a series of c- and z-ions are generated. The masses of these fragment ions can be used to sequence the peptide and pinpoint the asparagine residue that carries the mass of the intact glycan, thereby localizing the glycosylation site directly. nih.gov
Finally, chemical deglycosylation methods can be employed, which may leave a portion of the innermost sugar residue (e.g., GlcNAc) attached to the asparagine. This remaining sugar moiety then serves as a mass tag to indicate the site of glycosylation during MS analysis. acs.org
Analysis of Glycan Branching and Linkages
Determining the precise connectivity of the three glucose residues and their attachment to the asparagine is fundamental. The primary method for this is glycosyl linkage analysis , most commonly performed via methylation analysis. uga.eduresearchgate.netspringernature.com This multi-step chemical process involves:
Permethylation: All free hydroxyl groups on the glucose residues are methylated.
Hydrolysis: The glycosidic bonds linking the glucose units are cleaved.
Reduction and Acetylation: The resulting partially methylated monosaccharides are converted to their corresponding alditol acetates.
These derivatives, known as partially methylated alditol acetates (PMAAs), are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netspringernature.commdpi.com The fragmentation pattern in the mass spectrometer reveals the positions of the original glycosidic linkages. For a linear triglucosyl chain, this analysis would confirm, for example, a terminal non-reducing glucose, a central glucose linked at two positions, and a reducing-end glucose linked to the asparagine.
Mass Spectrometry (MS) itself is a cornerstone for linkage analysis. nih.govacs.org Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS), can provide detailed structural information. sigmaaldrich.comnih.gov Collision-induced dissociation of the glycosylated asparagine generates fragment ions that are diagnostic of the glycan sequence and branching pattern. nih.gov While MS/MS is excellent for determining connectivity, it generally cannot define the anomeric configuration (α or β) of the linkages. acs.org
The following table summarizes the primary techniques used for linkage analysis.
| Technique | Principle | Information Yielded | Reference |
| Methylation Analysis with GC-MS | Chemical derivatization to mark linkage points, followed by separation and mass analysis of resulting monosaccharides. | Precise linkage positions (e.g., 1→4, 1→6) and branching points. | uga.eduresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Controlled fragmentation of the molecule to generate diagnostic ions. | Monosaccharide sequence, branching patterns, and overall glycan composition. | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of glycans at atomic resolution, including the determination of anomeric configurations (α or β). creative-proteomics.com For a compound like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
A simple 1D ¹H-NMR spectrum can provide significant information, particularly from the "anomeric region" of the spectrum. nih.gov The chemical shifts and coupling constants of the anomeric protons (the H-1 proton of each glucose residue) are highly indicative of their α or β configuration.
2D NMR experiments provide more detailed connectivity information:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same sugar ring.
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single glucose residue.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds apart), which is crucial for identifying the linkages between the different glucose units.
By combining these experiments, a complete picture of the triglucosyl structure, including the sequence, linkage positions, and anomeric stereochemistry, can be assembled.
Chromatographic Techniques for Separation and Analysis (e.g., HPLC, HPAEC-PAD, PGC)
Chromatographic methods are indispensable for the separation and analysis of glycosylated amino acids from complex mixtures.
Porous Graphitic Carbon (PGC) Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers exceptional resolving power for glycan isomers. nih.govfrontiersin.org PGC separates glycans based on subtle differences in their three-dimensional structures, allowing for the separation of isomers with the same composition but different linkages or branching. nih.govresearchgate.netresearchgate.net This makes it a powerful tool for detailed structural characterization when combined with high-resolution mass spectrometry.
High-Performance Liquid Chromatography (HPLC) , often coupled to fluorescence detectors (after derivatization with a fluorescent tag) or mass spectrometers, is a versatile tool for the purification and analysis of glycopeptides and released glycans. nih.gov
The table below compares these key chromatographic techniques.
| Technique | Separation Principle | Detection Method | Key Advantage | Reference |
| HPAEC-PAD | Anion exchange of ionized carbohydrates at high pH. | Pulsed Amperometry | High sensitivity for underivatized glycans. | solvias.comjasco.hu |
| PGC-LC | Adsorption based on 3D structure and hydrophobicity. | Mass Spectrometry (MS) | Excellent resolution of structural isomers. | nih.govfrontiersin.org |
| HPLC | Various (e.g., reversed-phase, normal-phase) depending on column. | Fluorescence, MS | Versatile for purification and analysis. | nih.gov |
Isotopic Labeling Approaches in Glycosylation Research
Isotopic labeling is a cornerstone of quantitative glycomics, enabling researchers to trace the metabolic pathways of glycosylation and compare glycan abundance across different biological states. bioglyco.comresearchgate.net These strategies involve introducing stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) into the glycan structure.
Metabolic Labeling: Cells are cultured in media containing isotopically labeled precursors, such as ¹³C-glucose or ¹⁵N-glutamine. researchgate.netnih.gov As the cells synthesize glycans, the heavy isotopes are incorporated. For instance, the amide side chain of glutamine is the nitrogen source for amino sugars, so using amide-¹⁵N-Gln results in the incorporation of ¹⁵N into N-linked glycans. nih.govacs.org
Chemical Labeling: This involves chemically attaching an isotope-coded tag to the released glycan. bioglyco.com This is often done in a "light" and "heavy" version of the tag, allowing for the direct comparison of two different samples in a single MS analysis. premierbiosoft.com
Enzymatic Labeling: Enzymes can be used to incorporate isotopically labeled sugars. For example, ¹⁸O can be incorporated during enzymatic release of N-glycans using PNGase F in H₂¹⁸O. premierbiosoft.com
Once labeled, the samples can be analyzed by mass spectrometry. The mass difference between the light and heavy labeled forms of this compound allows for precise relative quantification.
Computational Approaches and Molecular Modeling
Computational methods provide invaluable insights into the structural and dynamic properties of this compound, complementing experimental data by providing an atomic-level perspective.
Docking Studies of Enzyme-Substrate Interactions
The biosynthesis of the triglucosyl chain on asparagine is catalyzed by a series of glycosyltransferases. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a sugar donor or acceptor) when bound to another (a receptor, such as a glycosyltransferase enzyme). nih.govnih.gov
In the context of this compound synthesis, docking studies can be used to:
Model how the UDP-glucose (the activated sugar donor) binds within the active site of a glucosyltransferase. researchgate.net
Predict the binding mode of the growing glycan chain (e.g., glucosyl-asparagine or glucosyl-glucosyl-asparagine) as it acts as an acceptor for the next glucose residue. researchgate.net
Identify key amino acid residues in the enzyme that are critical for substrate recognition and catalysis. nih.gov
These studies are crucial for understanding the mechanisms of enzyme action and specificity. researchgate.netdocumentsdelivered.com
Conformational Dynamics of Glycosylated Asparagine Residues
The attachment of a glycan chain can significantly impact the local conformation and flexibility of the peptide backbone. nih.govnih.govresearchgate.net Molecular dynamics (MD) simulations are a powerful computational tool used to study these effects by simulating the motions of atoms over time. nih.govucdavis.edu
MD simulations of this compound, often as part of a larger peptide sequence, can reveal:
The preferred conformations of the glycosidic linkages between the glucose units and the N-glycosidic bond to asparagine. nih.gov
The influence of the glycan on the peptide backbone, such as inducing or stabilizing specific secondary structures like β-turns. nih.govpnas.org
The network of hydrogen bonds between the glycan and the peptide, which can stabilize certain conformations. nih.gov
These simulations, often validated by experimental NMR data, demonstrate that glycosylation is not merely a passive decoration but an active modulator of peptide and protein structure. nih.govacs.org
Comparative and Evolutionary Glycobiology of Asparagine Linked Glycans
Divergence and Conservation of N-Glycosylation Pathways Across Domains of Life
N-linked glycosylation is crucial for a wide range of biological processes, including protein folding and stability, cellular adhesion, and immune responses. oup.comwikipedia.org The core machinery for this process emerged early in evolutionary history, but has been uniquely adapted within each domain of life.
Eukaryotic N-Glycosylation Commonalities
In eukaryotes, the N-glycosylation pathway is a highly conserved and complex process that begins in the endoplasmic reticulum (ER). wikipedia.org It is one of the most common protein modifications, essential for the proper folding and quality control of the majority of proteins synthesized in the rough ER. wikipedia.orgnih.gov The process is defined by several key commonalities:
A Conserved Precursor Glycan: Nearly all eukaryotic N-glycosylation events begin with a common, pre-assembled precursor oligosaccharide with the structure Glc₃Man₉GlcNAc₂ (three glucose, nine mannose, and two N-acetylglucosamine residues). oup.com
The Dolichol Phosphate (B84403) Carrier: This precursor is assembled on a specific lipid carrier embedded in the ER membrane called dolichol phosphate. wikipedia.orgnih.gov The synthesis begins on the cytoplasmic face of the ER and is completed within the ER lumen. oup.com
En Bloc Transfer: The entire Glc₃Man₉GlcNAc₂ oligosaccharide is transferred "en bloc" from the dolichol pyrophosphate donor to the nascent polypeptide chain. nih.gov
The Oligosaccharyltransferase (OST) Complex: This transfer is catalyzed by a multi-subunit enzyme complex known as the oligosaccharyltransferase (OST). nih.gov In higher eukaryotes, the OST complex is an intricate machine associated with the protein translocation channel. nih.gov
The Consensus Sequon: The OST complex recognizes and transfers the glycan to asparagine residues located within the canonical amino acid sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. nih.gov
Initial Processing and Quality Control: Immediately following transfer, the three terminal glucose residues and a specific mannose residue are sequentially trimmed by ER-resident glycosidases. This trimming process is a critical step in the quality control cycle that ensures only correctly folded glycoproteins exit the ER. nih.gov
This highly conserved pathway underscores the fundamental importance of N-glycans in eukaryotic cell biology, particularly in the folding and trafficking of secreted and membrane-bound proteins. nih.gov
Bacterial and Archaeal N-Glycosylation Variations
While once thought to be an exclusively eukaryotic feature, N-glycosylation is now known to be widespread in Archaea and present, though less common, in Bacteria. wikipedia.org Prokaryotic N-glycosylation pathways, however, display a remarkable degree of diversity that contrasts sharply with the conserved nature of the eukaryotic system. nih.gov
Key variations include:
Diverse Glycan Structures: Unlike the uniform Glc₃Man₉GlcNAc₂ precursor in eukaryotes, prokaryotes synthesize a vast array of different N-glycans, utilizing a wide range of monosaccharides during the assembly process. nih.gov
Alternative Lipid Carriers: While archaea also use dolichol phosphate, bacteria typically use undecaprenyl phosphate as the lipid carrier for glycan assembly. asm.org
Simplified OST Enzyme: The transfer of the glycan to the protein is catalyzed by a single-subunit OST (named PglB in Bacteria and AglB in Archaea), which is homologous to the catalytic Stt3 subunit of the eukaryotic OST complex. nih.govnih.gov
Variability in Linking Sugar: The linkage to asparagine is not restricted to N-acetylglucosamine. Prokaryotes utilize a variety of sugars to form the N-glycosidic bond, a feature that contributes significantly to their glycan diversity. nih.gov
A significant departure from the eukaryotic paradigm is the ability of some prokaryotes to form N-glycosidic bonds between glucose (Glc) and asparagine. This Glc-Asn linkage stands in contrast to the universal GlcNAc-Asn linkage that initiates all eukaryotic N-glycans. nih.gov
Detailed research has identified this unique linkage in specific glycoproteins from both Archaea and Bacteria:
In Archaea: The cell surface glycoprotein (B1211001) of the archaeon Halobacterium salinarum (formerly H. halobium) is a well-studied example. This protein contains multiple sulfated oligosaccharides that are attached to asparagine residues via a glucose molecule, forming an asparaginylglucose linkage. nih.gov This discovery was one of the first to demonstrate that the N-linkage was not exclusively formed with N-acetylglucosamine. nih.gov
In Bacteria: Certain gram-negative bacteria utilize Glc-Asn linkages in the glycosylation of adhesin proteins, which are critical for host-pathogen interactions. nih.gov For instance, the high molecular weight HMW1 adhesin of the bacterium Haemophilus influenzae is known to be modified at multiple asparagine residues with single glucose or galactose units. nih.gov
The compound "Glucosyl-glucosyl-glucosyl-asparagine" represents a structure where an oligosaccharide composed of three glucose units is directly linked to an asparagine residue. While the direct linkage of a single glucose to asparagine is well-documented, the existence of an extended oligo-glucose chain forming such an N-linkage is not a commonly characterized structure in the scientific literature. However, it represents a theoretical extension of the known prokaryotic capacity to utilize diverse sugars, including glucose, as the foundational link in N-glycosylation.
| Feature | Eukarya | Archaea | Bacteria |
|---|---|---|---|
| Primary Linking Sugar | N-acetylglucosamine (GlcNAc) | Variable (e.g., GlcNAc, Glucose, N-acetylgalactosamine) | Variable (e.g., Bacillosamine, Glucose) |
| Canonical Linkage | GlcNAc-Asn | No single canonical linkage | No single canonical linkage |
| Example of Unique Linkage | N/A | Glucose-Asn in Halobacterium salinarum nih.gov | Glucose-Asn in Haemophilus influenzae adhesins nih.gov |
Evolutionary Pressures Shaping Glycan Structures and Processing Enzymes
The vast diversity of glycan structures, particularly on the cell surface of prokaryotes and the outer surface of eukaryotic cells, is not random. It is the result of intense and continuous evolutionary pressures. The enzymes that synthesize and modify these glycans, such as glycosyltransferases and glycosidases, co-evolve to generate this structural diversity.
One of the primary drivers of glycan evolution is the constant interaction between organisms and their pathogens or symbionts. This dynamic can be described as a molecular "arms race":
Pathogen Recognition and Evasion: Many pathogens (viruses and bacteria) initiate infection by binding to specific glycan structures on the host cell surface. This places strong selective pressure on the host to alter these glycan structures to prevent pathogen attachment. In response, pathogens evolve new glycan-binding proteins to recognize the altered structures. This co-evolutionary cycle drives the diversification of cell surface glycans.
Immune System Mimicry and Shielding: Successful pathogens often decorate their own surface proteins with glycans. This can serve two purposes: to mimic host glycans ("molecular mimicry") to avoid detection by the host's immune system, or to create a dense glycan "shield" that physically blocks antibodies from accessing the protein surface.
Endogenous Functions: While interactions with other organisms are a major force, endogenous functions also constrain glycan evolution. Specific glycan structures are essential for proper protein folding, stability, and interaction with endogenous glycan-binding proteins (lectins) that mediate cell-cell communication and signaling. Therefore, evolutionary changes must balance the need to evade pathogens with the requirement to maintain these critical intrinsic functions.
The evolution of glycan-processing enzymes is intrinsically linked to this process. Gene duplication events followed by the divergence of substrate specificity can lead to the emergence of new glycosyltransferases capable of creating novel glycan linkages and branches. This enzymatic innovation provides the raw material for natural selection to act upon, leading to the complex and diverse "glycomes" observed throughout nature.
| Evolutionary Pressure | Effect on Glycan Structure | Example |
|---|---|---|
| Pathogen Binding | Selection for altered or masked glycan structures to prevent pathogen attachment. | Variation in sialic acid linkages on host cells to evade influenza virus binding. |
| Host Immune Recognition | Selection for glycan structures that mimic the host ("molecular mimicry") or shield antigenic protein epitopes. | Dense glycan shield on the HIV envelope glycoprotein gp120. |
| Endogenous Lectin Binding | Conservation of specific glycan structures required for cell-cell signaling or protein trafficking. | Mannose-6-phosphate on lysosomal enzymes for correct intracellular targeting. |
Future Research Directions and Unexplored Avenues
Deeper Elucidation of Glucosyl-Glucosyl-Glucosyl-Asparagine Specificity in Enzyme Recognition
The precise recognition of the Glc₃Man₉GlcNAc₂-Asn precursor, and its trimmed derivatives, by endoplasmic reticulum (ER) resident enzymes is critical for the glycoprotein (B1211001) quality control cycle. nih.govbiologists.com While the general roles of glucosidases I and II and UDP-glucose:glycoprotein glucosyltransferase (UGGT) are established, a more profound understanding of their substrate specificity is a key area for future investigation. nih.govcaister.com
Future research should focus on:
Structural Biology of Enzyme-Substrate Complexes: High-resolution crystal structures or cryo-electron microscopy of glucosidases and UGGT in complex with the tri-glucosyl-asparagine moiety on various peptide backbones would provide invaluable insights into the molecular basis of recognition. caister.com
Kinetic Analysis with Diverse Substrates: Systematic kinetic studies using synthetic glycopeptides with variations in the peptide sequence surrounding the asparagine residue will help to delineate the influence of the local protein context on enzyme activity. acs.org
Role of Chaperones in Modulating Specificity: Investigating how ER chaperones like calnexin (B1179193) and calreticulin (B1178941) influence the presentation of the glucosyl-asparagine moiety to processing enzymes will be crucial. nih.gov These lectin-chaperones bind to monoglucosylated glycans, and understanding how this interaction affects subsequent enzymatic steps is an active area of research. caister.com
The ER quality control system relies on a cycle of glucose trimming and re-addition to ensure proper protein folding. biologists.com The specificity of the enzymes involved is paramount to this process.
| Enzyme | Action on Glucosyl-Asparagine Moiety | Key Research Question |
| Glucosidase I | Cleaves the terminal α-1,2-linked glucose residue. | How does it distinguish the terminal glucose from the subsequent α-1,3-linked glucoses? |
| Glucosidase II | Sequentially cleaves the two α-1,3-linked glucose residues. nih.gov | What determines the processivity of the enzyme, and how is the monoglucosylated intermediate recognized by chaperones? nih.gov |
| UGGT | Adds a glucose residue back to unfolded glycoproteins. caister.com | What are the precise structural determinants on the unfolded polypeptide that trigger UGGT activity? caister.com |
Development of Novel Synthetic Tools for Glycopeptide Engineering
The study of glycopeptides is often hampered by the heterogeneity of glycoproteins isolated from natural sources. ucl.ac.uk Chemical and chemoenzymatic synthesis provides access to homogeneous glycopeptides, which are essential tools for detailed biochemical and structural studies. nih.gov Future advancements in synthetic methodologies are critical for advancing the field.
Key areas for development include:
Accelerated Solid-Phase Peptide Synthesis (SPPS): While SPPS is a cornerstone of peptide synthesis, the incorporation of bulky glycosylated asparagine building blocks can be inefficient. rsc.orgrsc.org The development of novel coupling reagents, optimized reaction conditions (such as high-temperature fast stirring peptide synthesis), and more efficient solid supports will be crucial for the synthesis of complex, multi-glycosylated peptides. rsc.orgrsc.orgnih.gov
Convergent Synthesis via Native Chemical Ligation (NCL): NCL allows for the joining of unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. creative-biolabs.comwikipedia.orgnih.gov This method is powerful for creating large glycoproteins. creative-biolabs.com Future work will likely focus on expanding the ligation toolkit to sites other than cysteine and developing more efficient methods for generating the required peptide thioester fragments. nih.gov
Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high stereoselectivity of enzymatic reactions. frontiersin.orgrsc.orgfrontiersin.org For instance, a core glycopeptide can be chemically synthesized and then elaborated by a panel of glycosyltransferases to generate a library of complex glycoforms. frontiersin.orgnih.gov A major future direction is the discovery and engineering of novel glycosyltransferases with altered substrate specificities to create non-natural glycan structures. nih.gov
| Synthesis Strategy | Advantages | Future Directions |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise, automatable synthesis. creative-biolabs.com | Improved efficiency for incorporating multiple glycosylation sites; novel protecting groups. rsc.orgrsc.org |
| Native Chemical Ligation (NCL) | Assembly of large glycoproteins from smaller, unprotected fragments. creative-biolabs.comnih.gov | Ligation at non-cysteine residues; improved methods for thioester peptide synthesis. nih.govnih.gov |
| Chemoenzymatic Synthesis | High stereoselectivity and efficiency for complex glycan assembly. frontiersin.orgfrontiersin.org | Discovery and engineering of novel glycosyltransferases; automated synthesis platforms. nih.gov |
Advanced Analytical Strategies for In Situ Glycan Dynamics
Understanding the spatial and temporal dynamics of glycosylation is essential for elucidating its role in cellular processes. Current methods often rely on the analysis of released glycans from bulk samples, losing contextual information. Future research will focus on advanced analytical techniques that can probe glycan structures directly within their native environment.
Promising avenues include:
Mass Spectrometry Imaging (MSI): Techniques like MALDI-IMS allow for the direct analysis and visualization of N-linked glycans in tissue sections. nih.govmorressier.com This provides spatial information about the distribution of different glycoforms within complex tissues. nih.govresearchgate.net Future improvements in spatial resolution and sensitivity will enable the analysis of glycan dynamics at the subcellular level.
Advanced NMR Spectroscopy: While challenging due to the size and complexity of glycoproteins, NMR spectroscopy remains a powerful tool for characterizing glycan structure and dynamics in solution. Future developments in NMR methodology, such as higher field strengths and novel pulse sequences, may allow for the in-cell analysis of glycan dynamics on specific proteins.
Fluorescence-based Probes: The development of novel fluorescent probes that can specifically recognize and report on the status of the this compound moiety could enable real-time imaging of glycan processing in living cells using advanced microscopy techniques.
Exploration of Non-Canonical Glucosyl-Asparagine Linkages and their Biological Significance
The canonical N-glycosylation sequon is Asn-X-Ser/Thr, where X can be any amino acid except proline. However, there is growing evidence of N-glycosylation occurring at non-canonical sites, particularly Asn-X-Cys. nih.govacs.orgresearchgate.net The biological significance of these non-canonical modifications is a largely unexplored frontier.
Future investigations should address:
Prevalence and Distribution: Large-scale glycoproteomic studies are needed to determine the prevalence of N-glycosylation at non-canonical sites across different proteins, cell types, and organisms. nih.govacs.org
Enzymatic Machinery: It is crucial to identify the specific oligosaccharyltransferase (OST) isoforms or other enzymes responsible for glycosylating these non-canonical sequons and to understand the structural basis for their altered specificity.
Functional Consequences: The impact of non-canonical glycosylation on protein folding, stability, trafficking, and function needs to be systematically investigated. For example, does glycosylation at an Asn-X-Cys site influence the redox state of the neighboring cysteine?
Evolutionary Conservation: Studying the evolutionary conservation of non-canonical glycosylation sites can provide clues about their functional importance. spandidos-publications.comnih.govnih.gov The conservation of an N-X-C sequon that is known to be glycosylated across multiple species would suggest a significant biological role. nih.govacs.org
| Non-Canonical Sequon | Example Protein | Potential Significance |
| Asn-X-Cys | Alpha-1-acid glycoprotein, Serotransferrin nih.govacs.org | May modulate protein folding, stability, or interaction with other proteins. Could be involved in redox sensing or regulation. |
| Asn-X-Val | Reported in some studies. researchgate.net | May represent a less efficient but still biologically relevant form of glycosylation. |
| Asn-X-Gly | Found in recombinant IgG1 and IgG2. nih.gov | Could be a result of cellular stress or specific expression systems, with potential implications for biotherapeutic efficacy. |
Integration of Omics Data for Comprehensive Glycosylation Pathway Mapping
A systems-level understanding of glycosylation requires the integration of multiple omics datasets. plos.orgmdpi.com By combining information from genomics, transcriptomics, proteomics, and glycomics, it is possible to construct comprehensive models of glycosylation pathways and understand how they are regulated in different physiological and pathological states. nih.gov
Future research will benefit from:
Integrated Data Analysis Workflows: The development of sophisticated bioinformatics tools and workflows is necessary to integrate and interpret these large, multi-modal datasets. acs.orgnih.govresearchgate.netnesvilab.org This includes creating databases that link gene expression levels of glycosyltransferases and glycosidases to the resulting glycan and glycopeptide profiles. plos.orgnih.gov
Predictive Modeling: By integrating transcriptomic and glycomic data, it may be possible to develop models that can predict the glycan profile of a cell based on its gene expression signature. plos.orgnih.govthenote.app These models could be used to identify key regulatory points in glycosylation pathways and to predict how these pathways might be altered in disease.
Single-Cell Glycomics: The ability to analyze the glycome of individual cells will be transformative. Integrating single-cell transcriptomic and glycomic data will allow for an unprecedented level of detail in understanding the heterogeneity of glycosylation within a population of cells and how this relates to cell state and function. nih.gov
| Omics Data Type | Information Provided | Integrated Insight |
| Transcriptomics | Expression levels of genes encoding glycosylation enzymes (e.g., glycosyltransferases, glycosidases). plos.orgnih.gov | Correlating gene expression with specific glycan structures to identify key enzymatic steps in a pathway. plos.orgnih.gov |
| Proteomics | Abundance of glycoproteins and identification of glycosylation sites. | Understanding how changes in protein expression and site occupancy contribute to the overall glycophenotype. |
| Glycomics | Global or specific profile of glycan structures. nih.gov | Linking changes in glycan profiles to the expression of specific enzymes and the abundance of particular glycoproteins. |
| Glycoproteomics | Identification of specific glycan structures at specific glycosylation sites on specific proteins. acs.orgnih.gov | Providing the most detailed view of how glycosylation is regulated at the level of individual proteins and sites. |
Q & A
Q. How should researchers handle conflicting data on the biosynthetic pathway of this compound?
- Methodological Answer : Perform pathway reconstitution in vitro using purified enzymes to isolate individual reaction steps. Quantify intermediate products via LC-MS and compare kinetic parameters (e.g., , ) across studies. Discrepancies may arise from species-specific enzyme isoforms or cofactor requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
